molecular formula C16H12Cl2N2O3S B12184793 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide

3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12184793
M. Wt: 383.2 g/mol
InChI Key: HIPLQWHHYZUHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound with a molecular formula of C17H12Cl2N2O3S. This compound is known for its unique chemical structure, which includes a quinoline moiety attached to a benzenesulfonamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The starting material, 3,4-dichloro-2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride.

    Coupling Reaction: The amine group is then coupled with 3-quinolinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The quinoline moiety can be reduced to a dihydroquinoline derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dichloro-2-hydroxy-N-(3-quinolinyl)benzenesulfonamide.

    Reduction: Formation of 3,4-dichloro-2-methoxy-N-(3-dihydroquinolinyl)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the benzenesulfonamide group can interact with enzymes, leading to inhibition of their activity. These interactions can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-2-methoxy-N-(3-pyridinyl)benzenesulfonamide
  • 3,4-Dichloro-2-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
  • 3,4-Dichloro-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-2-methoxy-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. The quinoline ring system is known for its ability to interact with biological targets, making this compound particularly interesting for medicinal chemistry research.

Properties

Molecular Formula

C16H12Cl2N2O3S

Molecular Weight

383.2 g/mol

IUPAC Name

3,4-dichloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C16H12Cl2N2O3S/c1-23-16-14(7-6-12(17)15(16)18)24(21,22)20-11-8-10-4-2-3-5-13(10)19-9-11/h2-9,20H,1H3

InChI Key

HIPLQWHHYZUHLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.